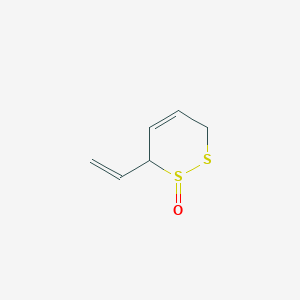![molecular formula C18H17N3O3 B229636 N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide, commonly known as MOIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOIA is a synthetic small molecule that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of MOIA is not fully understood. However, it has been proposed that MOIA exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MOIA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MOIA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MOIA has also been found to have antifungal and antibacterial activities. Additionally, MOIA has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
实验室实验的优点和局限性
MOIA has several advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. MOIA has also been found to have low toxicity, which makes it a safe compound for use in lab experiments. However, MOIA has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, MOIA has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are several future directions for research on MOIA. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of MOIA and its potential applications in various fields of scientific research. Finally, future studies should focus on improving the solubility of MOIA in water to make it more useful in lab experiments.
合成方法
The synthesis of MOIA involves the condensation of 1-methyl-2-oxoindoline-3-carboxylic acid and 3-methylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified by recrystallization in a mixture of ethanol and water to obtain pure MOIA.
科学研究应用
MOIA has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antibacterial activities. MOIA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, MOIA has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-5-7-13(10-12)24-11-16(22)19-20-17-14-8-3-4-9-15(14)21(2)18(17)23/h3-10H,11H2,1-2H3,(H,19,22)/b20-17- |
InChI 键 |
KJBUGFSVVHAORQ-JZJYNLBNSA-N |
手性 SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)C |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3N(C2=O)C |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3N(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
